

A Comprehensive Review of Ortetamine Pharmacology

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Compound of Interest		
Compound Name:	Ortetamine, (S)-	
Cat. No.:	B12682682	Get Quote

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Executive Summary

Ortetamine, also known as 2-methylamphetamine, is a stimulant drug of the amphetamine class.[1] Its pharmacological profile is characterized by its interaction with monoamine neurotransmitter systems, where it functions as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.[2] Additionally, it has been identified as an agonist at the 5-HT2A serotonin receptor.[2] Despite its structural similarity to amphetamine and methamphetamine, comprehensive quantitative data on its receptor binding affinities and potencies are not widely available in public scientific literature. Animal studies indicate that it substitutes for dextroamphetamine, albeit with approximately one-tenth the potency.[1][3] Ortetamine is classified as a Schedule II controlled substance in the United States, as it is an isomer of methamphetamine.[1] This guide provides a detailed overview of the known pharmacology of Ortetamine, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with representative experimental protocols and data visualizations.

Physicochemical Properties

Ortetamine is a chiral compound existing as a racemic mixture.[1] Its lipophilicity, suggested by its predicted XLogP3 value, influences its distribution characteristics within the body.[2]



Property	Value	Source
IUPAC Name	1-(2-methylphenyl)propan-2- amine	
Synonyms	2-Methylamphetamine, o- Methylamphetamine, 2-MA	[1][4]
Molecular Formula	C10H15N	[4][5]
Molar Mass	149.237 g/mol	[1]
CAS Number	5580-32-5	[4]
Predicted XLogP3	2.5	

Pharmacology Mechanism of Action

Ortetamine's primary mechanism of action involves the modulation of monoaminergic neurotransmission through a dual action:

- Monoamine Release: Ortetamine promotes the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons.[2] This process is thought to involve interaction with the vesicular monoamine transporter 2 (VMAT2), leading to the efflux of neurotransmitters from synaptic vesicles into the cytoplasm, and subsequent reverse transport across the cell membrane via the respective monoamine transporters.
- Reuptake Inhibition: Concurrently, Ortetamine inhibits the reuptake of these monoamines
 from the synaptic cleft by blocking the dopamine transporter (DAT), norepinephrine
 transporter (NET), and serotonin transporter (SERT).[2] This action increases the
 concentration and duration of neurotransmitters in the synapse, enhancing postsynaptic
 receptor stimulation.

Additionally, Ortetamine has been identified as a serotonin 5-HT2A receptor agonist, a property shared with some psychedelic compounds.[2] However, the functional significance and potency of this interaction are not well-characterized.



Pharmacodynamics

The primary pharmacodynamic effects of Ortetamine are consistent with its action as a central nervous system stimulant. In animal drug discrimination studies, Ortetamine fully substitutes for dextroamphetamine, indicating a similar subjective effect profile.[1] However, its potency in these assays is reported to be approximately one-tenth that of dextroamphetamine.[1][3] The ortho-methyl group on the phenyl ring of Ortetamine may influence its interaction with monoamine transporters, potentially contributing to its reduced potency compared to dextroamphetamine.

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies specifically on Ortetamine are limited in publicly available literature.[2]

- Absorption: The route of administration in preclinical studies is typically intraperitoneal injection. Oral bioavailability has not been formally reported.
- Distribution: With a predicted XLogP3 of 2.5, Ortetamine is expected to be lipophilic and readily cross the blood-brain barrier.[2]
- Metabolism: As an amphetamine analog, it is expected to be metabolized in the liver, potentially through pathways similar to other amphetamines, such as aromatic hydroxylation and N-dealkylation.
- Excretion: Excretion is likely to occur primarily through the urine, with the rate of excretion being pH-dependent, a characteristic of amphetamine-like compounds.

An ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) method has been developed for the detection of Ortetamine in capillary blood, indicating its systemic absorption and distribution.[2]

Quantitative Pharmacological Data

Comprehensive receptor binding affinity (Ki) and functional potency (EC50/IC50) data for Ortetamine are not widely documented. The table below summarizes the available information and highlights the data gaps.



Target	Parameter	Value	Notes
Dopamine Transporter (DAT)	Ki	Not Reported	-
IC50 (Reuptake Inhibition)	Not Reported	-	
Norepinephrine Transporter (NET)	Ki	Not Reported	-
IC50 (Reuptake Inhibition)	Not Reported	-	
Serotonin Transporter (SERT)	Ki	Not Reported	-
IC50 (Reuptake Inhibition)	Not Reported	-	
Serotonin 5-HT2A Receptor	Ki	Not Reported	Identified as an agonist, but affinity is not quantified.
EC50 (Agonism)	Not Reported	-	
In Vivo Potency	Drug Discrimination (vs. d-amphetamine)	~1/10th of d- amphetamine	Ortetamine substitutes for dextroamphetamine in animal models.[1][3]

Experimental Protocols

Detailed experimental protocols for studies specifically investigating Ortetamine are scarce. The following are representative methodologies for key assays used to characterize amphetamine-like compounds.

Synthesis of Ortetamine via Reductive Amination

This protocol describes a common method for the synthesis of Ortetamine from 2-methylphenylacetone.[2][6]



- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylphenylacetone in a suitable anhydrous solvent such as methanol or ethanol.
- Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to the flask. The mixture is stirred at room temperature to facilitate the formation of the intermediate imine.
- Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4), is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[6]
- Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), the
 reaction is quenched by the careful addition of water or a dilute acid. The product is then
 extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield Ortetamine.[6]

Radioligand Binding Assay for Monoamine Transporters

This protocol provides a general framework for determining the binding affinity (Ki) of Ortetamine for DAT, NET, and SERT using a competitive binding assay.[7][8][9][10]

- Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human dopamine, norepinephrine, or serotonin transporter, or from specific brain regions (e.g., striatum for DAT) of laboratory animals.[9]
- Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT), and varying concentrations of Ortetamine (the competitor).
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[9]



- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[10]
- Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Ortetamine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
 [9]

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes a method to measure extracellular levels of dopamine in a specific brain region (e.g., the nucleus accumbens) of a freely moving rat following Ortetamine administration.[11][12][13][14]

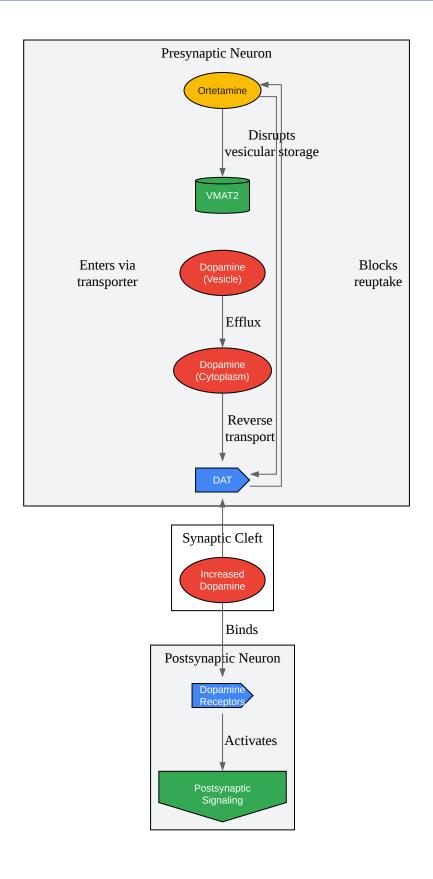
- Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.
- Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 μL/min).
- Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to determine the basal extracellular dopamine concentration.[13]
- Drug Administration: Administer Ortetamine (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
- Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).



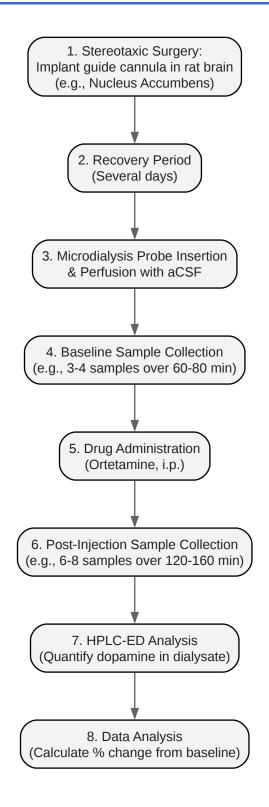
• Data Analysis: Express the post-injection dopamine concentrations as a percentage of the baseline levels to determine the effect of Ortetamine on dopamine release.

Visualizations
Signaling Pathways









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